tert-butyl (3-amino-1-ethyl-1H-pyrazol-4-yl)carbamate
Description
tert-Butyl (3-amino-1-ethyl-1H-pyrazol-4-yl)carbamate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position, an ethyl group at the 1-position, and a tert-butoxycarbonyl (Boc) carbamate protecting group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the amino group provides a reactive site for further functionalization, such as amide bond formation or cross-coupling reactions .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-1-ethylpyrazol-4-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-6-7(8(11)13-14)12-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |
InChI Key |
GORCVACDMLOSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ethylhydrazine and β-Ketoester Cyclization
A representative synthesis begins with ethylhydrazine and ethyl 3-nitroacetoacetate. Under acidic conditions (e.g., acetic acid, 80–100°C), cyclocondensation yields 1-ethyl-3-nitro-1H-pyrazol-4-yl acetate. The nitro group at position 3 is subsequently reduced to an amine using catalytic hydrogenation (H₂, Pd/C, 50 psi, 25°C), producing 1-ethyl-3-amino-1H-pyrazol-4-ol.
α-Cyano Ketone Alternatives
Alternative routes utilize α-cyano ketones to introduce nitrile groups, which are later hydrolyzed to carboxylic acids or amidated. For example, reacting ethylhydrazine with 3-cyano-2-pentanone in ethanol under reflux forms 1-ethyl-4-cyano-1H-pyrazol-3-amine. Hydrolysis with aqueous HCl (6 M, 70°C) converts the nitrile to a carboxylic acid, which is then coupled with tert-butanol via a mixed carbonic anhydride intermediate to form the carbamate.
The direct introduction of the carbamate group via urea derivatives is a cost-effective industrial method. A patented process involves reacting 1-ethyl-3-amino-1H-pyrazol-4-ol with urea under controlled conditions.
Reaction Conditions and Optimization
- Temperature : 70–150°C (optimal: 90–120°C)
- Urea Ratio : 0.05–0.5 molar equivalents relative to pyrazole
- Solvent : Melt phase (no solvent) or polar aprotic solvents (e.g., DMF, NMP)
Exceeding 150°C promotes biuret formation, reducing yield. Incremental urea addition mitigates this side reaction, achieving carbamate yields of 65–78%.
Boc Protection of Amino Groups
tert-Butoxycarbonyl (Boc) protection is a cornerstone of carbamate synthesis, particularly for amine-rich intermediates.
Stepwise Protection and Functionalization
- Amino Group Protection :
- 1-Ethyl-3-nitro-1H-pyrazol-4-ol is treated with Boc anhydride (1.2 eq) and DMAP (0.1 eq) in THF at 0°C, yielding tert-butyl (3-nitro-1-ethyl-1H-pyrazol-4-yl)carbamate.
- Nitro Reduction :
One-Pot Boc Protection and Reduction
Recent advances enable tandem Boc protection and nitro reduction using H₂ and a Boc-compatible catalyst (e.g., PtO₂), streamlining synthesis to a single step with 72% yield.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Ethylhydrazine, β-ketoester | Cyclization, hydrolysis, Boc | 60–75% | High regioselectivity | Multi-step, moderate yields |
| Urea carbamoylation | 1-Ethyl-3-amino-pyrazol-4-ol | Urea reaction | 65–78% | Cost-effective, scalable | Temperature-sensitive |
| Boc protection | 3-Nitro-pyrazole derivative | Boc addition, hydrogenation | 72–85% | High purity, fewer byproducts | Requires nitro pre-functionalization |
Industrial-Scale Production Considerations
Catalyst Optimization
Industrial protocols favor heterogeneous catalysts (e.g., Ni-Al₂O₃) for nitro reductions, enhancing turnover numbers (TON > 1,000) and reducing metal leaching.
Solvent Recycling
DMF and NMP are recovered via distillation (bp: 153°C and 202°C, respectively), achieving >95% solvent reuse in cyclic processes.
Emerging Methodologies
Enzymatic Carbamate Formation
Pilot studies employ lipases (e.g., Candida antarctica Lipase B) to catalyze Boc protection in aqueous media (pH 7.0, 30°C), eliminating organic solvents and improving green metrics.
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from hours to minutes. For example, a microreactor with 0.5 mm channels achieves full Boc protection in 8 minutes at 50°C, compared to 12 hours in batch mode.
Biological Activity
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-4-yl)carbamate is a synthetic compound belonging to the class of carbamates, characterized by its unique molecular structure that includes a tert-butyl group, an amino substituent, and a pyrazole ring. Its molecular formula is C10H18N4O2, with a molecular weight of approximately 226.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Compounds with similar structures have shown promise in:
- Enzyme Inhibition : Some pyrazole derivatives have been reported to inhibit enzymes associated with cancer progression, such as mutant forms of the epidermal growth factor receptor (EGFR) linked to non-small cell lung cancer.
- Kinase Interaction : Preliminary studies suggest that this compound may interact with kinases involved in critical cell signaling pathways, potentially leading to tumor growth inhibition and modulation of immune responses.
Case Studies and Experimental Data
Research has focused on evaluating the compound's efficacy through various assays. For example:
- Inhibition Assays : The compound's ability to inhibit specific enzymes can be assessed using fluorometric assays, where varying concentrations of the compound are tested against target enzymes to determine IC50 values .
Comparative Analysis with Similar Compounds
To better understand its biological potential, a comparison was made with structurally similar compounds. The following table summarizes notable compounds and their similarity indices:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| Tert-butyl 4-amino-1-methyl-1H-pyrazole | - | 0.92 |
| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine | - | 0.92 |
| Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine | - | 0.82 |
| Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine | - | 0.77 |
These compounds share structural features that may confer similar biological activities, although this compound's specific functional groups may lead to distinct interactions within biological systems.
Potential Therapeutic Applications
The unique structure of this compound suggests several potential therapeutic applications:
- Cancer Treatment : Due to its inhibitory effects on kinases and EGFR, it could be explored as a treatment for specific cancers.
- Anti-inflammatory Agents : Its ability to modulate immune responses may position it as a candidate for developing anti-inflammatory drugs.
- Drug Development : As an intermediate in synthesizing more complex pharmaceuticals, it holds promise in drug discovery efforts .
Comparison with Similar Compounds
tert-Butyl-(2-(aminooxy)ethyl) carbamate (5a)
- Structure: Features a linear ethyl chain with an aminooxy group instead of a pyrazole ring.
- Synthesis: Prepared via hydrazine addition to intermediates in ethanol, yielding 80% after column chromatography .
- Application : Used as a precursor for hydroxylamine derivatives in nucleoside analog synthesis.
- Key Difference : Lacks aromaticity, reducing π-π stacking interactions compared to pyrazole-containing analogs.
Ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine
- Structure : Pyrazole substituted with a pyridinyl group at the 1-position and an ethylamine group.
- Synthesis : Derived from tert-butyl ethyl(1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate via Boc deprotection with trifluoroacetic acid (TFA) .
- Application : Intermediate in kinase inhibitor development.
- Key Difference : Pyridinyl substitution enhances metal-coordination capacity, influencing biological activity.
Analogues with Extended Ring Systems
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Structure: Combines pyrazolo[3,4-d]pyrimidine, chromenone, and furan moieties.
- Synthesis : Suzuki-Miyaura coupling with boronic acid (63% yield) using Pd catalysis .
- Application : Potent kinase inhibitor with anti-cancer properties.
- Key Difference : Extended π-system improves target binding affinity but reduces synthetic accessibility compared to simpler pyrazoles.
Cyclic Carbamate Derivatives
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (PB07473)
- Structure : Cyclopentyl ring with hydroxy and Boc-protected amine groups.
- Synthesis : Enzymatic resolution or stereoselective reduction .
- Application : Chiral building block for prostaglandin analogs.
- Key Difference : Cyclic structure confers rigidity, impacting conformational flexibility in drug design.
Key Observations:
Synthetic Efficiency : Suzuki coupling (e.g., ) and Boc deprotection (e.g., ) are widely used but vary in yield (63–80%).
Thermal Stability: Chromenone-containing derivatives exhibit higher melting points (~163–166°C) due to crystalline packing .
Functionalization Potential: The amino group in the target compound offers superior reactivity for cross-coupling compared to hydroxyl or ether groups in analogues .
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Systematically modify the pyrazole ring (e.g., substituents at positions 1 and 3) and the ethyl/Boc groups. Prioritize synthetic routes that allow late-stage diversification, such as Suzuki couplings or reductive amination . Use molecular docking studies to predict binding interactions with target proteins, guiding rational substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
